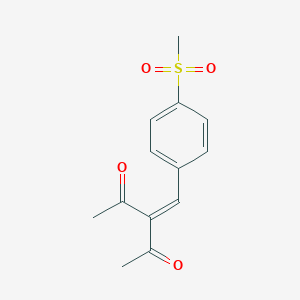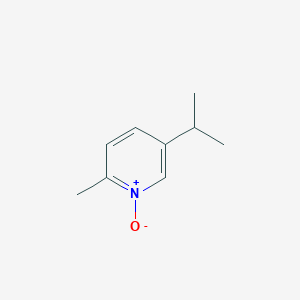![molecular formula C8H14N2O4 B159811 tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate CAS No. 128346-20-3](/img/structure/B159811.png)
tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate, also known as Boc-4-oxo-L-proline, is a compound used in scientific research for its unique properties.
Scientific Research Applications
Tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline is used in scientific research for its ability to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose levels in the body and is a target for the treatment of type 2 diabetes. tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline has also been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.
Mechanism Of Action
Tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline inhibits the activity of DPP-IV by binding to the enzyme's active site. This prevents the enzyme from breaking down incretin hormones, which are involved in the regulation of glucose levels in the body. By inhibiting DPP-IV, tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline increases the levels of incretin hormones, leading to improved glucose regulation.
Biochemical And Physiological Effects
In addition to its effects on glucose regulation, tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline in lab experiments is its specificity for DPP-IV. This allows researchers to study the effects of DPP-IV inhibition without interfering with other enzymes or pathways. However, one limitation is that tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline is not a clinically approved drug, so its effects in humans may be different from its effects in lab experiments.
Future Directions
There are several future directions for the study of tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline. One area of research is the development of new DPP-IV inhibitors for the treatment of type 2 diabetes. Another area of research is the study of tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, researchers may investigate the antioxidant properties of tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline and its potential use in the prevention of oxidative stress-related diseases.
Synthesis Methods
Tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamateproline can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with ethyl 4-oxo-2-pyrrolidinecarboxylate in the presence of a base. Other methods include the reaction of tert-butyl carbamate with 2-oxo-1,3-oxazolidine-4-carboxylic acid or the reaction of tert-butyl carbamate with 4-oxo-L-proline.
properties
CAS RN |
128346-20-3 |
|---|---|
Product Name |
tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate |
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
InChI Key |
VNNOMGVHZFZWLD-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CONC1=O |
SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
synonyms |
Carbamic acid, [(4R)-3-oxo-4-isoxazolidinyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



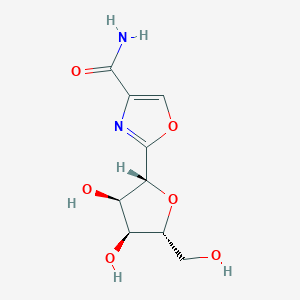

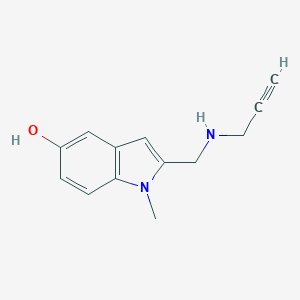
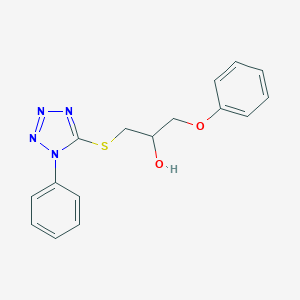
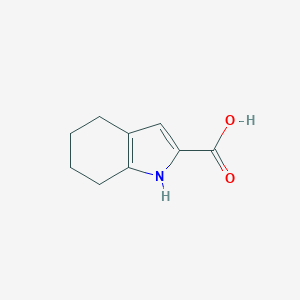
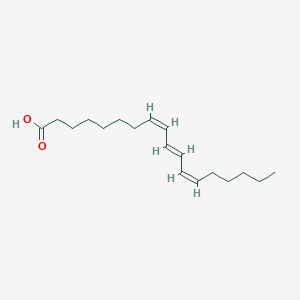
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
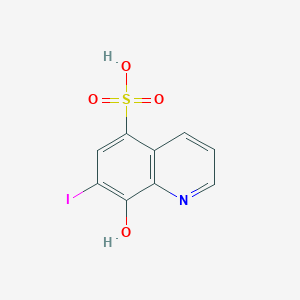
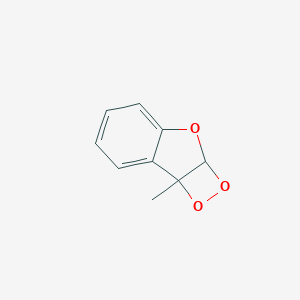
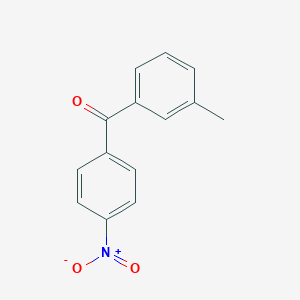
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
